molecular formula C5H8N2S B13322814 1,5-Dimethyl-1,2-dihydro-3H-pyrazole-3-thione

1,5-Dimethyl-1,2-dihydro-3H-pyrazole-3-thione

Cat. No.: B13322814
M. Wt: 128.20 g/mol
InChI Key: CFGZJTZUXMCKFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dimethyl-1,2-dihydro-3H-pyrazole-3-thione is a heterocyclic compound that belongs to the pyrazole family It is characterized by a five-membered ring structure containing two nitrogen atoms and a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-1,2-dihydro-3H-pyrazole-3-thione can be synthesized through several methods. One common approach involves the cyclization of 1,3-dicarbonyl compounds with hydrazine derivatives. The reaction typically proceeds under acidic or basic conditions, and the choice of solvent can influence the yield and purity of the product .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and high throughput. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1,2-dihydro-3H-pyrazole-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,5-Dimethyl-1,2-dihydro-3H-pyrazole-3-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-1,2-dihydro-3H-pyrazole-3-thione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-1H-pyrazole-5-thiol
  • 1,5-Dimethyl-1H-pyrazole-3-thiol
  • 3,5-Dimethyl-1H-pyrazole-4-thione

Uniqueness

1,5-Dimethyl-1,2-dihydro-3H-pyrazole-3-thione is unique due to its specific substitution pattern and the presence of the thione group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C5H8N2S

Molecular Weight

128.20 g/mol

IUPAC Name

2,3-dimethyl-1H-pyrazole-5-thione

InChI

InChI=1S/C5H8N2S/c1-4-3-5(8)6-7(4)2/h3H,1-2H3,(H,6,8)

InChI Key

CFGZJTZUXMCKFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=S)NN1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.